molecular formula C4H3N3O2 B574788 3,4-Dinitroso-1H-pyrrole CAS No. 174617-92-6

3,4-Dinitroso-1H-pyrrole

Cat. No.: B574788
CAS No.: 174617-92-6
M. Wt: 125.087
InChI Key: NWGQMSZMVMZWMM-UHFFFAOYSA-N
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Description

3,4-Dinitroso-1H-pyrrole is a heterocyclic compound with the molecular formula C4H3N3O2 It is characterized by the presence of two nitroso groups attached to the 3rd and 4th positions of the pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dinitroso-1H-pyrrole typically involves the nitration of pyrrole derivatives. One common method is the reaction of pyrrole with nitrosating agents such as sodium nitrite in the presence of an acid. The reaction conditions often require careful control of temperature and pH to ensure the selective formation of the dinitroso compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: 3,4-Dinitroso-1H-pyrrole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form nitro derivatives.

    Reduction: Reduction reactions can convert the nitroso groups to amino groups.

    Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and sulfonyl chlorides are employed under controlled conditions.

Major Products Formed: The major products formed from these reactions include nitro-pyrrole derivatives, amino-pyrrole derivatives, and various substituted pyrroles, depending on the specific reagents and conditions used.

Scientific Research Applications

3,4-Dinitroso-1H-pyrrole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3,4-Dinitroso-1H-pyrrole involves its interaction with various molecular targets. The nitroso groups can participate in redox reactions, leading to the generation of reactive intermediates. These intermediates can interact with cellular components, potentially leading to biological effects such as antimicrobial and anticancer activities. The exact molecular pathways and targets are still under investigation.

Comparison with Similar Compounds

    3-Nitroso-1H-pyrrole: Similar in structure but with only one nitroso group.

    4-Nitroso-1H-pyrrole: Another similar compound with a single nitroso group.

    3,5-Dinitroso-1H-pyrrole: A compound with nitroso groups at different positions on the pyrrole ring.

Uniqueness: 3,4-Dinitroso-1H-pyrrole is unique due to the presence of two nitroso groups at adjacent positions, which significantly influences its chemical reactivity and potential applications. This structural feature distinguishes it from other nitroso-pyrrole derivatives and contributes to its distinct properties and uses.

Properties

IUPAC Name

3,4-dinitroso-1H-pyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3N3O2/c8-6-3-1-5-2-4(3)7-9/h1-2,5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWGQMSZMVMZWMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN1)N=O)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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